molecular formula C22H18F2N4O2 B3016747 N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide CAS No. 1251629-33-0

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide

Cat. No.: B3016747
CAS No.: 1251629-33-0
M. Wt: 408.409
InChI Key: GAQGCIVECSXHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide is a useful research compound. Its molecular formula is C22H18F2N4O2 and its molecular weight is 408.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for Medical Imaging

One significant application of structurally related compounds is in the development of radioligands for medical imaging, particularly for positron emission tomography (PET). Compounds within this chemical class have been synthesized and evaluated for their potential to bind selectively to the translocator protein (18 kDa), a protein associated with neuroinflammatory processes. Such compounds are designed to include fluorine atoms, enabling labeling with fluorine-18, a radioisotope used in PET imaging. This application allows for the in vivo imaging of neuroinflammatory conditions, providing valuable insights into disease mechanisms and progression (Dollé et al., 2008).

Antimicrobial Activity

Another research focus is the exploration of novel oxazolidinone antibacterial agents. Derivatives similar to the compound have shown efficacy against a broad spectrum of bacterial pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. These findings highlight the potential of these compounds as foundational structures for developing new antimicrobial agents to combat antibiotic resistance (Zurenko et al., 1996).

Cancer Therapeutics

In cancer research, compounds with a similar structural framework have been identified as potent inhibitors of key enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These dual inhibitors offer a promising approach to cancer therapy by targeting the proliferation of cancer cells. Their synthesis and biological evaluation have contributed to the development of antitumor agents with potential clinical applications (Gangjee et al., 2000).

Enzymatic Inhibition for Disease Treatment

Furthermore, the investigation into the design and synthesis of novel inhibitors for the histone deacetylase (HDAC) enzyme highlights another therapeutic application. HDAC inhibitors like those structurally related to this compound have shown significant antitumor activity and potential for treating various cancers. These inhibitors work by inducing cell cycle arrest and apoptosis in cancer cells, representing a valuable strategy for cancer therapy (Zhou et al., 2008).

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2/c1-13-9-16(24)7-8-18(13)26-19(29)11-28-12-25-20-17(10-27(2)21(20)22(28)30)14-3-5-15(23)6-4-14/h3-10,12H,11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQGCIVECSXHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CN2C=NC3=C(C2=O)N(C=C3C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.